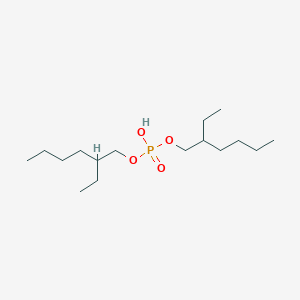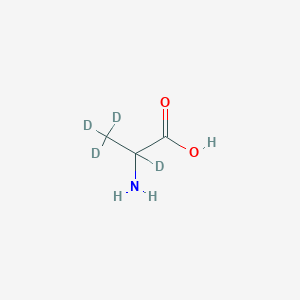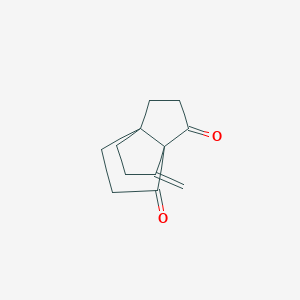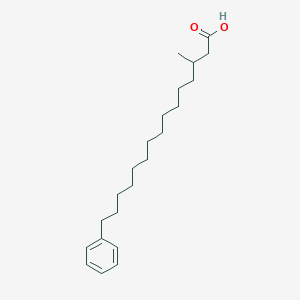
3-甲基-15-苯基十五烷酸
描述
3-Methyl-15-phenylpentadecanoic acid is a long-chain fatty acid with the molecular formula C22H36O2 This compound is characterized by a phenyl group attached to the 15th carbon and a methyl group attached to the 3rd carbon of the pentadecanoic acid chain
科学研究应用
3-Methyl-15-phenylpentadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-15-phenylpentadecanoic acid can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, which uses a tin precursor and a palladium catalyst. The reaction conditions typically include a temperature of 80°C and a reaction time of 10 minutes . Another method involves the esterification of 16-hexadecanolide with toluene-4-sulfonic acid in methanol at 55°C for 16 hours .
Industrial Production Methods
Industrial production of 3-Methyl-15-phenylpentadecanoic acid may involve large-scale esterification processes, followed by hydrolysis to obtain the desired acid. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-15-phenylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
作用机制
The mechanism of action of 3-Methyl-15-phenylpentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to be metabolized through β-oxidation, leading to the formation of benzoic acid as a final metabolite . This process involves the sequential removal of two-carbon units from the fatty acid chain, ultimately producing energy and metabolic intermediates.
相似化合物的比较
Similar Compounds
- Phenylacetic acid
- 3-Phenylpropanoic acid
- 5-Phenylpentanoic acid
- 7-Phenylheptanoic acid
Uniqueness
3-Methyl-15-phenylpentadecanoic acid is unique due to its specific structural features, including the position of the phenyl and methyl groups
属性
IUPAC Name |
3-methyl-15-phenylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETJXADZUDOMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922146 | |
| Record name | 3-Methyl-15-phenylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116754-80-4 | |
| Record name | 15-Phenyl-beta-methylpentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-15-phenylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main objective of studying 3-Methyl-15-phenylpentadecanoic acid in the research paper?
A: The research aimed to investigate the impact of structural modifications on the pharmacokinetic behavior of radioiodinated phenylpentadecanoic acids, including 3-Methyl-15-phenylpentadecanoic acid. Specifically, the researchers wanted to determine if methylation at the β-position (3-Methyl) would affect the compound's uptake in the heart and its metabolism compared to non-methylated counterparts []. You can find the full text of the research here: .
Q2: Did the researchers observe any significant findings regarding the metabolic behavior of 3-Methyl-15-phenylpentadecanoic acid?
A: Interestingly, the study found that contrary to the initial hypothesis, the β-methylation in 3-Methyl-15-phenylpentadecanoic acid did not block its metabolism []. This suggests that the introduction of the methyl group at this specific position does not hinder the metabolic pathways involved in breaking down this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


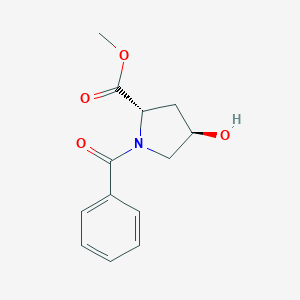
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)
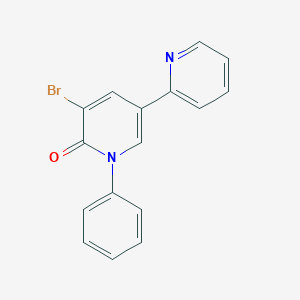
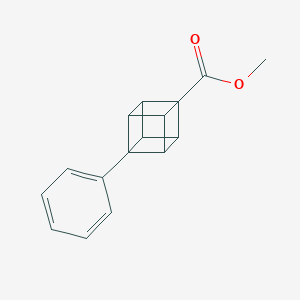
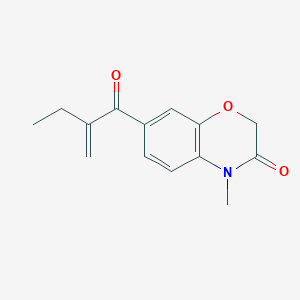
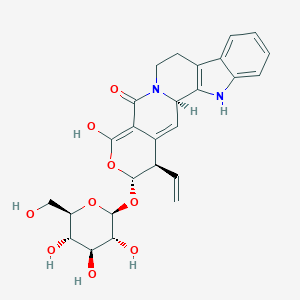
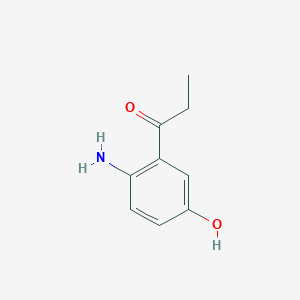
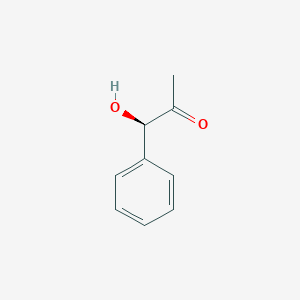

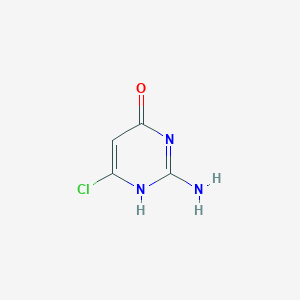
![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
